

# An In-depth Technical Guide to Methylisonicotinate-N-oxide

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## Compound of Interest

Compound Name: Methylisonicotinate-N-oxide

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This document provides a comprehensive overview of **Methylisonicotinate-N-oxide**, a heterocyclic compound of interest in medicinal chemistry and materials science. It details the physicochemical properties, general experimental protocols for its synthesis and analysis, and a workflow for its preparation.

## Core Properties of Methylisonicotinate-N-oxide

**Methylisonicotinate-N-oxide**, also known as methyl pyridine-4-carboxylate 1-oxide or 4-(methoxycarbonyl)pyridine N-oxide, is an oxidized derivative of methyl isonicotinate.[1] The introduction of the N-oxide group significantly alters the molecule's electronic properties and polarity, making it a versatile building block.[2][3] The N-oxide moiety is highly polar, can form strong hydrogen bonds, and can increase the water solubility of parent compounds.[2][3]

The key physicochemical properties of **Methylisonicotinate-N-oxide** are summarized in the table below for easy reference.

Property	Value	References
Molecular Formula	C <sub>7</sub> H <sub>7</sub> NO <sub>3</sub>	[1][4][5][6]
Molecular Weight	153.14 g/mol	[1][4][5]
CAS Number	3783-38-8	[1][4][5][6]
Melting Point	116-118.5 °C	[4][5]
Synonyms	1-oxy-isonicotinic acid methyl ester, 1-Oxidopyridin-1-ium-4-carboxylic acid methyl ester	[6]

## Experimental Protocols

The following sections describe generalized, yet detailed, methodologies for the synthesis and characterization of **Methylisonicotinate-N-oxide** based on standard organic chemistry practices for N-oxidation.

The synthesis of **Methylisonicotinate-N-oxide** is typically achieved through the direct oxidation of its parent pyridine, methyl isonicotinate. Hydrogen peroxide or peroxyacids like meta-chloroperoxybenzoic acid (mCPBA) are common oxidants for this transformation.[2][7]

Objective: To synthesize **Methylisonicotinate-N-oxide** via oxidation.

Materials:

- Methyl isonicotinate
- Hydrogen peroxide (30% solution) or mCPBA
- Glacial acetic acid (if using H<sub>2</sub>O<sub>2</sub>)
- Dichloromethane (if using mCPBA)
- Sodium sulfite or sodium thiosulfate (for quenching)
- Sodium bicarbonate

- Ethyl acetate (for recrystallization)
- Standard laboratory glassware and magnetic stirrer

Procedure (using Hydrogen Peroxide):

- Reaction Setup: In a round-bottom flask, dissolve methyl isonicotinate in glacial acetic acid.
- Oxidation: Cool the solution in an ice bath. Slowly add hydrogen peroxide (30% solution) dropwise to the stirred solution.
- Reaction Monitoring: After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., 60-70 °C) for several hours. The progress of the oxidation can be monitored by Thin Layer Chromatography (TLC).[2]
- Workup: Cool the reaction mixture and carefully quench any remaining peroxide by the slow addition of a reducing agent solution (e.g., sodium sulfite).
- Neutralization & Extraction: Neutralize the acetic acid with a saturated solution of sodium bicarbonate. Extract the aqueous layer multiple times with a suitable organic solvent like dichloromethane or ethyl acetate.
- Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent via rotary evaporation. The resulting crude product can be purified by recrystallization from a solvent such as ethyl acetate to yield colorless crystals.[4]

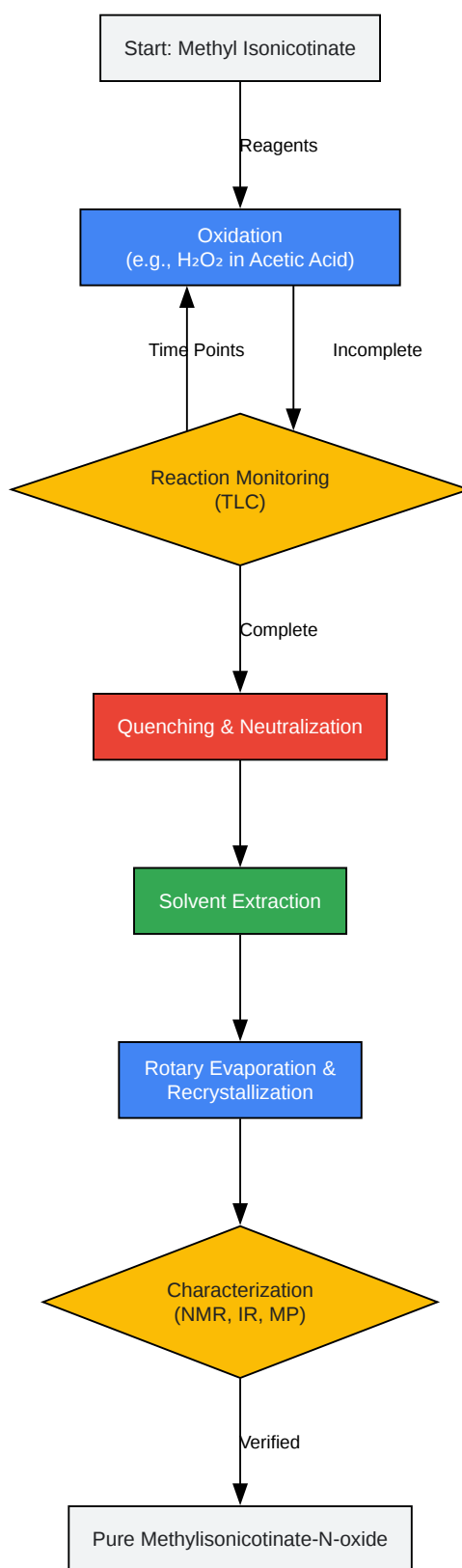
Objective: To confirm the identity and purity of the synthesized **Methylisonicotinate-N-oxide**.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
  - Protocol: Dissolve a small sample of the product in a suitable deuterated solvent (e.g., CDCl<sub>3</sub> or DMSO-d<sub>6</sub>). Acquire <sup>1</sup>H and <sup>13</sup>C NMR spectra.
  - Expected Outcome: The introduction of the oxygen atom leads to a characteristic downfield shift of the neighboring protons and carbons in the pyridine ring compared to the starting material, methyl isonicotinate.[2]
- Infrared (IR) Spectroscopy:

- Protocol: Prepare a sample (e.g., as a KBr pellet or a thin film) and record the IR spectrum.
- Expected Outcome: A prominent and characteristic vibration band for the  $\text{N}^+-\text{O}^-$  bond should be observable, typically around  $930\text{ cm}^{-1}$ .<sup>[2]</sup>
- Melting Point Determination:
  - Protocol: Use a standard melting point apparatus to determine the melting range of the purified crystals.
  - Expected Outcome: The measured melting point should be sharp and consistent with the literature value of approximately  $116\text{-}118\text{ }^\circ\text{C}$ .<sup>[4]</sup><sup>[5]</sup>

## Logical and Experimental Workflows

The following diagram illustrates a typical workflow for the synthesis and purification of **Methylisonicotinate-N-oxide**.



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Caption: Workflow for Synthesis and Purification.

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